3-(2-Aminoethyl)phenol hydrochloride
Overview
Description
3-(2-Aminoethyl)phenol hydrochloride, also known as meta-tyramine hydrochloride, is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol and contains an aminoethyl group attached to the benzene ring. This compound is known for its role as a neuromodulator and its ability to be metabolized into dopamine .
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminoethyl)phenol hydrochloride is the dopamine biosynthetic process . Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including mood regulation, reward, and motor control.
Mode of Action
this compound acts by inducing the release of catecholamine . Catecholamines are a group of neurotransmitters, including dopamine, which are involved in transmitting signals in the brain and other areas of the body. The compound’s interaction with its targets results in changes in neurotransmitter levels, which can have various physiological effects.
Biochemical Pathways
this compound affects the biochemical pathway of dopamine synthesis. It is metabolized into dopamine via peripheral or brain CYP2D6 enzymes in humans . Interestingly, it appears to inhibit the synthesis of dopamine , suggesting a complex role in regulating dopamine levels in the body.
Pharmacokinetics
An important characteristic of this compound is its impediment to cross the blood-brain barrier, which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects .
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethyl)phenol hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is essential for the regulation of dopamine levels in the brain. Additionally, this compound can inhibit the synthesis of dopamine, affecting the overall neurotransmitter balance .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of dopamine, which in turn impacts cell signaling pathways related to neurotransmission . The compound also influences gene expression by modulating the activity of enzymes involved in neurotransmitter synthesis. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is crucial for the regulation of dopamine levels in the brain. Additionally, this compound can inhibit the synthesis of dopamine by interacting with enzymes involved in its production . This inhibition affects the overall balance of neurotransmitters in the brain, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter synthesis and regulation . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including disruptions in neurotransmitter balance and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to neurotransmitter synthesis. It interacts with enzymes such as cytochrome P450 2D6, which metabolizes it into dopamine . This interaction is crucial for maintaining the balance of neurotransmitters in the brain. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the localization and accumulation of the compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-nitrobenzyl alcohol. This intermediate is then reduced to 3-(2-aminoethyl)phenol, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Aminoethyl)phenol hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Aminoethyl)phenol hydrochloride include:
Tyramine: A naturally occurring monoamine compound derived from the amino acid tyrosine.
Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.
Dopamine: A neurotransmitter that plays several important roles in the brain and body.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to be metabolized into dopamine and its role as a neuromodulator. This unique combination of properties makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-aminoethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIWCKXKQGMMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
588-05-6 (Parent) | |
Record name | m-Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20188137 | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-98-8, 588-05-6 | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3458-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxyphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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